NBI-31772
Übersicht
Beschreibung
NBI 31772 ist ein hochwirksamer Inhibitor von Insulin-ähnlichen Wachstumsfaktor-Bindungsproteinen. Es handelt sich um einen nicht-peptidischen Liganden, der bioaktiven Insulin-ähnlichen Wachstumsfaktor-I aus seinem Bindungsproteinkomplex freisetzt. Diese Verbindung hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Biologie und Medizin, großes Potenzial gezeigt.
Wissenschaftliche Forschungsanwendungen
NBI 31772 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between insulin-like growth factor and its binding proteins.
Biology: Investigated for its potential to enhance muscle regeneration and reduce ischemic brain damage.
Industry: Utilized in the development of new therapeutic agents targeting insulin-like growth factor-related pathways.
Wirkmechanismus
Target of Action
NBI-31772, also known as “1-(3,4-Dihydroxybenzoyl)-6,7-dihydroxy-3-isoquinolinecarboxylic acid”, is a potent inhibitor of the interaction between insulin-like growth factor (IGF) and insulin-like growth factor-binding proteins (IGFBPs) . It has high affinity for all six human IGFBP subtypes .
Mode of Action
This compound acts as a nonpeptide ligand that releases bioactive IGF-I from the IGF-I/IGFBP-3 complex . This displacement of IGF-1 from the IGF-1:IGFBP complex suppresses IGF1-induced proliferation of 3T3 fibroblasts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IGF-1 signaling pathway. This leads to the activation of the IGF-1 receptor and subsequent downstream effects .
Pharmacokinetics
It’s known that this compound can be administered intracerebroventricularly (icv) and has been shown to have effects in animal models when administered in this manner .
Result of Action
The release of bioactive IGF-I by this compound leads to anxiolytic and antidepressant-like effects . In animal models, this compound has been shown to reduce infarct size in a dose-dependent manner, with the highest dose significantly reducing both total and cortical infarct volume .
Biochemische Analyse
Biochemical Properties
NBI-31772 interacts with all six human subtypes of IGFBPs . It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex and suppresses IGF1-induced proliferation of 3T3 fibroblasts .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to increase the rate of functional repair in fast-twitch tibialis anterior muscles after notexin-induced injury . It also increases the number of punished crossings in the four-plate test and increases time spent in the open quadrant of the elevated zero maze, indicative of anxiolytic-like effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the binding of IGF-1 to all IGFBPs . This results in the release of bioactive IGF-I from the IGF-I/IGFBP-3 complex . The released IGF-I can then bind to its receptor and exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce infarct size in a dose-dependent manner when administered at the time of ischemia onset . The highest dose (100 μg) significantly reduced both total and cortical infarct volume .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in Sprague-Dawley rats undergoing regeneration after myotoxic injury, this compound treatment increased the rate of functional repair in fast-twitch tibialis anterior muscles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
NBI 31772 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung einer Isochinolinstruktur beinhalten, die an den Positionen 1, 3, 6 und 7 jeweils durch 3,4-Dihydroxybenzoyl, Carboxy, Hydroxy und Hydroxygruppen substituiert ist . Die Synthese umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und deren anschließende Reaktion unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von NBI 31772 beinhaltet eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in einer kontrollierten Umgebung synthetisiert, um die Integrität des Endprodukts zu gewährleisten. Der Prozess umfasst Reinigungsschritte wie Kristallisation und Chromatographie, um die gewünschten Reinheitsgrade zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
NBI 31772 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre biologische Aktivität verändern können.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren, was ihre Bindungsaffinität zu Insulin-ähnlichen Wachstumsfaktor-Bindungsproteinen beeinflusst.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Verbindung einführen, was ihre biologische Aktivität möglicherweise verstärkt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit NBI 31772 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen mit NBI 31772 entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können modifizierte Versionen der Verbindung mit verschiedenen funktionellen Gruppen oder Oxidationsstufen umfassen.
Wissenschaftliche Forschungsanwendungen
NBI 31772 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeug verwendet, um die Wechselwirkungen zwischen Insulin-ähnlichem Wachstumsfaktor und seinen Bindungsproteinen zu untersuchen.
Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Insulin-ähnlichen Wachstumsfaktor-bezogene Signalwege abzielen.
Wirkmechanismus
NBI 31772 entfaltet seine Wirkung, indem es die Bindung von Insulin-ähnlichem Wachstumsfaktor-I an seine Bindungsproteine hemmt. Diese Hemmung erhöht die Spiegel an freiem Insulin-ähnlichem Wachstumsfaktor-I, der sich dann an seinen Rezeptor binden und nachgeschaltete Signalwege aktivieren kann. Diese Wege sind an verschiedenen physiologischen Prozessen beteiligt, darunter Zellproliferation, -differenzierung und -überleben .
Analyse Chemischer Reaktionen
Types of Reactions
NBI 31772 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the compound, affecting its binding affinity to insulin-like growth factor binding proteins.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving NBI 31772 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving NBI 31772 depend on the specific reaction conditions and reagents used. These products can include modified versions of the compound with different functional groups or oxidation states.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JB1: Ein Insulin-ähnlicher Wachstumsfaktor-I-Rezeptor-Antagonist, der die Wirkungen von Insulin-ähnlichem Wachstumsfaktor-I blockiert.
Einzigartigkeit von NBI 31772
NBI 31772 ist einzigartig in seiner Fähigkeit, Insulin-ähnlichen Wachstumsfaktor-I aus seinem Bindungsproteinkomplex bei niedrigen Nanomolarkonzentrationen zu verdrängen, was zu aktivem Insulin-ähnlichem Wachstumsfaktor-I führt. Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung von Insulin-ähnlichen Wachstumsfaktor-bezogenen Signalwegen und die Entwicklung neuer Therapeutika .
Biologische Aktivität
NBI-31772 is a nonpeptide insulin-like growth factor-1 (IGF-1) binding protein inhibitor developed to modulate the biological activity of IGF-1 by preventing its binding to IGF-binding proteins (IGFBPs). This compound has shown significant promise in various biological contexts, particularly in enhancing tissue repair and regeneration. Below is a detailed overview of its biological activity, supported by research findings and data tables.
This compound functions primarily by binding to all six human IGFBPs with high affinity, effectively displacing IGF-1 from these proteins. This action increases the levels of free, biologically active IGF-1 in circulation, which can enhance anabolic processes in various tissues.
1. Effects on Osteoarthritis Chondrocytes
A study investigated the effects of this compound on human osteoarthritis (OA) chondrocytes. The compound was found to restore IGF-1-dependent proteoglycan synthesis, which is crucial for cartilage health. Specifically, this compound inhibited the binding of IGF-1 to IGFBP-3 at nanomolar concentrations, leading to increased proteoglycan synthesis in a dose-dependent manner.
Concentration (nM) | Proteoglycan Synthesis (% of Control) |
---|---|
0.1 | 80 |
1 | 120 |
10 | 150 |
This indicates that this compound can significantly enhance the anabolic response of chondrocytes under conditions where IGFBPs are elevated .
2. Muscle Regeneration Studies
In a series of experiments involving C57BL/10 mice, this compound was administered to assess its impact on muscle regeneration following injury. The results demonstrated that treatment with this compound significantly improved functional recovery and increased muscle fiber cross-sectional area (CSA) compared to untreated controls.
Days Post-Injury | Median CSA (µm²) | % Increase from Control |
---|---|---|
10 | 450 | +35% |
14 | 500 | +24% |
21 | 550 | +16% |
The administration of this compound also altered myosin heavy chain (MyHC) isoform expression, favoring fast-twitch fibers which are critical for rapid muscle contraction and recovery .
3. Physiological Effects in Rodent Models
Further studies have shown that this compound influences glucose metabolism and insulin sensitivity. In treated mice, there was a notable increase in the clearance rate of IGF-I from circulation without significant changes in blood glucose or plasma insulin levels. This suggests a potential role for this compound in modulating metabolic processes without directly affecting insulin action.
Parameter | Control Group | This compound Group |
---|---|---|
IGF-I Clearance Half-life (min) | 56.3 ± 3.9 | 45.0 ± 1.9 |
Blood Glucose Levels (mg/dL) | Stable | Stable |
These findings indicate that while this compound enhances the availability of free IGF-I, it does not adversely affect glucose homeostasis .
Case Study: Muscle Injury Recovery
In a controlled study involving mdx dystrophic mice, continuous infusion of this compound resulted in a significant increase in maximum force production capacity during muscle regeneration phases post-injury. The results were consistent across multiple time points, indicating that this compound not only accelerates recovery but also enhances overall muscle function.
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMFEWUYBFMLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741040 | |
Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374620-70-9 | |
Record name | NBI-31772 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374620709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(3,4-Dioxocyclohexa-1,5-dien-1-yl)(hydroxy)methylidene]-6,7-dihydroxy-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80741040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBI-31772 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DYH3XNP6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.